Rhodocene Exhibits a 460 mV More Negative Reduction Potential Than Cobaltocene, Defining a Distinct Single-Electron Transfer Regime
The one-electron reduction of the rhodocenium cation [Rh(C₅H₅)₂]⁺ to the neutral rhodocene radical [Rh(C₅H₅)₂] occurs at E° = −1.79 V versus ferrocene (or −1.41 V vs SCE), whereas the analogous cobaltocenium/cobaltocene couple is E° = −1.33 V vs ferrocene [1]. This 0.46 V difference means rhodocene is approximately 500 mV more reducing than cobaltocene under identical conditions (0.1 M Bu₄NPF₆ in acetonitrile). For comparison, the ferrocenium/ferrocene couple is set at 0.00 V by definition [2].
| Evidence Dimension | Standard one-electron reduction potential (E° vs FeCp₂⁺/⁰) |
|---|---|
| Target Compound Data | [Rh(C₅H₅)₂]⁺ + e⁻ → [Rh(C₅H₅)₂] E° = −1.79 V |
| Comparator Or Baseline | [Co(C₅H₅)₂]⁺ + e⁻ → [Co(C₅H₅)₂] E° = −1.33 V [Fe(C₅H₅)₂]⁺ + e⁻ → [Fe(C₅H₅)₂] E° = 0.00 V (reference) |
| Quantified Difference | −0.46 V (460 mV more reducing) relative to cobaltocene; −1.79 V relative to ferrocene |
| Conditions | Cyclic voltammetry, 0.1 M Bu₄NPF₆ in acetonitrile, room temperature, vs SCE or vs FeCp₂⁺/⁰ internal standard |
Why This Matters
This substantiates why rhodocene is the only metallocene in this series that can reduce substrates with reduction potentials between −1.33 and −1.79 V without over-applying potential, ensuring selective electron transfer in synthesis or electrocatalysis.
- [1] El Murr, N.; Esteve, P.; Herrmann, W. A. Electrochemical Reduction Pathways of the Rhodocenium Ion. Dimerization and Reduction of Rhodocene. Inorg. Chem. 1979, 18 (6), 1443–1446. https://doi.org/10.1021/ic50196a007 View Source
- [2] Gagné, R. R.; Koval, C. A.; Lisensky, G. C. Ferrocene as an Internal Standard for Electrochemical Measurements. Inorg. Chem. 1980, 19 (9), 2854–2855. https://doi.org/10.1021/ic50211a070 View Source
